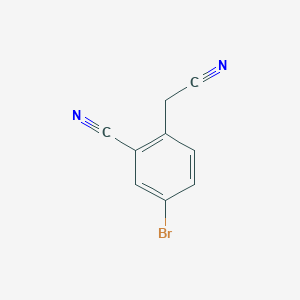

4-Bromo-2-cyanobenzeneacetonitrile

Description

Propriétés

IUPAC Name |

5-bromo-2-(cyanomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2/c10-9-2-1-7(3-4-11)8(5-9)6-12/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJQZQISHKWUQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680950 | |

| Record name | 5-Bromo-2-(cyanomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925672-89-5 | |

| Record name | 4-Bromo-2-cyanobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925672-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(cyanomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Typical Preparation Method from 2-(4-Bromophenyl) Benzamide

One well-documented method for related cyanobenzene derivatives involves the use of trifluoroacetic anhydride to facilitate the formation of the nitrile group from amide precursors.

Procedure Summary:

- Starting with 2-(4-bromophenyl) benzamide, the compound is dissolved in acetonitrile with triethylamine as a base.

- The reaction mixture is cooled to approximately 3°C.

- Trifluoroacetic anhydride is added dropwise over 5 minutes, allowing the reaction temperature to rise to 12-15°C.

- The mixture is then stirred at room temperature (around 20°C) for 45 minutes.

- Additional trifluoroacetic anhydride is added, and stirring continues at 22°C for 75 minutes.

- Water is added to precipitate the product, which is then filtered and washed with a mixture of acetonitrile and water.

- The final product is dried under vacuum at 45°C, yielding 4-bromo-2-cyanobiphenyl derivatives in high yield (94.5%) with characteristic NMR signals confirming structure.

This method highlights the use of trifluoroacetic anhydride as a dehydrating agent converting amides to nitriles efficiently under mild conditions.

Alternative Method: Halogenation and Cyanation via Alkylation

Another synthetic approach involves the alkylation of diphenyl acetonitrile derivatives with ethylene dibromide in the presence of catalysts such as benzalkonium bromide and sodium hydroxide.

- Ethylene dibromide is added to a reactor, followed by diphenyl acetonitrile and a phase transfer catalyst (Morpan BB, a benzalkonium bromide).

- A 60% sodium hydroxide solution is slowly added while maintaining the temperature below 90°C.

- After addition, the mixture is stirred for 45-90 minutes with cooling.

- The reaction mixture is then heated to 90-98°C and maintained for 4-6 hours.

- Upon completion, the mixture is cooled below 70°C, water is added, and crystallization is induced by further cooling to below 30°C.

- The crystalline product is filtered, washed to neutrality, and dried to yield the brominated nitrile compound.

This method improves reaction rate and yield significantly compared to traditional sodium hydroxide catalysis alone. The use of benzalkonium bromide as a phase transfer catalyst enhances the nucleophilic substitution efficiency.

Comparative Data Table of Key Preparation Parameters

Research Findings and Notes

- The trifluoroacetic anhydride method is advantageous for its mild reaction conditions and high selectivity, minimizing side reactions during dehydration of amides to nitriles.

- The alkylation method using ethylene dibromide and phase transfer catalysis significantly reduces reaction time from approximately 24 hours (with sodium hydroxide alone) to about 10 hours, improving yield and productivity by up to 150% compared to traditional methods.

- Control of temperature during the addition of alkaline solution and reaction phases is critical to prevent side reactions and ensure high purity.

- Crystallization temperature control (5-15°C) is important for obtaining neutral, pure product crystals.

- The use of benzalkonium bromide as a catalyst is a key innovation that enhances reaction efficiency and yield.

Detailed Reaction Conditions from Patent Example (Method 2)

| Step | Conditions/Details |

|---|---|

| Reactor preparation | Dry, clean, sealed reactor |

| Initial addition | Ethylene dibromide added, stirred |

| Addition of reactants | Diphenyl acetonitrile and Morpan BB added |

| Base addition | 60% sodium hydroxide solution added slowly, temp ≤90°C |

| Stirring | 45-90 minutes with water coolant after base addition |

| Heating | Warm to 90-98°C, maintain for 4-6 hours |

| Cooling | Cool to below 70°C, add water, stir for crystallization |

| Crystallization | Cool to 5-15°C, stand for >4 hours |

| Filtration and washing | Filter, wash to neutrality with water |

| Drying | Oven or air dry at low temperature |

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-2-cyanobenzeneacetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: It participates in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Reduction Reactions: The cyano group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Suzuki–Miyaura Coupling: Palladium catalysts and boronic acids are essential reagents.

Reduction: Hydrogen gas or hydride donors like lithium aluminum hydride are used.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted benzeneacetonitriles can be formed.

Coupling Products: Biaryl compounds are typically produced through Suzuki–Miyaura coupling.

Reduction Products: Amino derivatives of benzeneacetonitrile are obtained from reduction reactions.

Applications De Recherche Scientifique

Scientific Research Applications

-

Synthesis of Pharmaceuticals :

- 4-Bromo-2-cyanobenzeneacetonitrile serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting specific biological pathways. Its bromine and nitrile functional groups allow for electrophilic substitution reactions, facilitating the formation of more complex structures.

-

Research on Biological Activity :

- Studies indicate that derivatives of this compound exhibit potential biological activities, including anti-cancer and anti-inflammatory properties. For instance, modifications to the nitrile group can enhance the compound's interaction with biological targets, leading to increased efficacy in therapeutic applications.

-

Use in High Potency Active Pharmaceutical Ingredient (HPAPI) Production :

- The compound is utilized in the production of HPAPIs due to its effective performance in reactions conducted under controlled environments (OEL < 1 μg/m³). Its application in cleanroom settings ensures compliance with stringent safety and quality standards.

- Analytical Chemistry :

Case Study 1: Synthesis of Anticancer Agents

A recent study explored the synthesis of novel anticancer agents using this compound as a key intermediate. The researchers modified the compound to create derivatives that showed enhanced activity against specific cancer cell lines. The results indicated that these derivatives had improved selectivity and potency compared to existing treatments.

Case Study 2: Environmental Impact Assessment

In another investigation, researchers assessed the environmental impact of using this compound in agricultural settings. The study focused on its degradation pathways and potential accumulation in soil and water systems, providing valuable insights for regulatory considerations regarding its use as a pesticide or herbicide precursor.

Mécanisme D'action

The mechanism of action of 4-Bromo-2-cyanobenzeneacetonitrile is primarily based on its ability to participate in various chemical reactions. The bromine atom and cyano group facilitate electrophilic and nucleophilic interactions, respectively. These interactions enable the compound to act as a versatile intermediate in organic synthesis, targeting specific molecular pathways and functional groups .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key physicochemical properties and structural features of 4-Bromo-2-cyanobenzeneacetonitrile and its analogs, based on evidence from diverse sources:

Structural and Reactivity Analysis:

Its lower melting point (67–68°C) suggests reduced crystallinity relative to bromomethyl analogs .

4-(Bromomethyl)benzonitrile (CAS 17201-43-3): The bromomethyl group serves as a superior leaving group in alkylation reactions. Its higher melting point (115–117°C) indicates stronger intermolecular interactions (e.g., dipole-dipole) due to the polar cyano and bromomethyl groups .

2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5): The methoxy and ketone groups introduce distinct solubility profiles in polar solvents. The ketone functionality may participate in condensation reactions, unlike the acetonitrile group in the target compound .

Its higher molecular weight (272.14) and melting point (125–128°C) reflect enhanced stability .

Activité Biologique

4-Bromo-2-cyanobenzeneacetonitrile, with the CAS number 925672-88-4, is an organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by diverse research findings.

- Molecular Formula: C₈H₆BrN

- Molecular Weight: 200.04 g/mol

- Solubility: Soluble in organic solvents; limited solubility in water.

- Structure: The compound features a bromine atom and a cyano group attached to a benzene ring, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of protein synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity and Apoptosis

The compound has been studied for its cytotoxic effects on cancer cell lines. Notably, it induces apoptosis in human cancer cells through the activation of caspase pathways. This was demonstrated in a study where various concentrations of the compound were applied to breast cancer cell lines, resulting in increased apoptotic markers.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Caspase activation |

| HeLa (cervical cancer) | 20 | DNA fragmentation |

- Enzyme Inhibition: The compound acts as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs.

- Reactive Oxygen Species (ROS) Generation: It has been observed to increase ROS levels in cells, contributing to oxidative stress and subsequent cell death.

- Cell Cycle Arrest: Studies indicate that treatment with this compound can lead to cell cycle arrest at the G2/M phase, further contributing to its anticancer properties.

Case Studies

A notable case study involved agricultural workers exposed to pesticides containing similar brominated compounds. Monitoring revealed elevated levels of urinary metabolites linked to exposure, suggesting potential health risks associated with long-term exposure to compounds like this compound.

Study Overview:

- Population: Agricultural workers using profenofos (a pesticide).

- Findings: Increased urinary levels of brominated metabolites correlated with acute toxicity symptoms.

- Conclusion: The study highlighted the need for monitoring exposure levels and potential health impacts from similar compounds.

Q & A

Basic Research Questions

Q. How can the molecular structure of 4-Bromo-2-cyanobenzeneacetonitrile be accurately determined using crystallographic methods?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for structure refinement and ORTEP-III for graphical representation of thermal ellipsoids . WinGX provides an integrated suite for data processing and space-group determination . For bromine- and cyano-substituted analogs, prioritize high-resolution data (>0.8 Å) to resolve potential disorder in the Br/C≡N positions .

Q. What are the common synthetic routes for this compound?

- Methodology :

- Bromination : Electrophilic substitution on 2-cyanobenzeneacetonitrile using Br₂/FeBr₃ at 0–5°C (monitor regioselectivity via TLC) .

- Cyano Group Introduction : Palladium-catalyzed cyanation of brominated intermediates (e.g., Suzuki-Miyaura coupling with Zn(CN)₂) under inert atmosphere .

- Purification : Recrystallization from ethanol/water (1:3) yields >95% purity .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Nitrile gloves, lab coat, and safety goggles (resistant to organic solvents) .

- Ventilation : Use fume hoods for reactions releasing HCN or Br₂ vapors .

- Waste Disposal : Segregate halogenated waste in designated containers for incineration .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. XRD) be resolved during characterization?

- Methodology :

- Cross-Validation : Compare experimental H/C NMR shifts with DFT-predicted values (e.g., using B3LYP/6-31G*) .

- Dynamic Effects : For XRD-NMR mismatches (e.g., rotational barriers in acetonitrile groups), perform variable-temperature NMR to assess conformational flexibility .

- Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., dehalogenated species) that may skew spectral interpretations .

Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound?

- Methodology :

- Basis Sets : Opt for hybrid functionals (e.g., ωB97X-D) with def2-TZVP basis sets for accurate dipole moment and HOMO-LUMO gap calculations .

- Solvent Effects : Include implicit solvent models (e.g., PCM for acetonitrile) to simulate experimental UV-Vis spectra .

- NBO Analysis : Quantify hyperconjugative interactions between Br and C≡N groups to explain reactivity trends .

Q. What strategies optimize multi-step synthesis involving this compound’s sensitive functional groups?

- Methodology :

- Protection/Deprotection : Shield the cyano group with TMSCl during bromination to prevent side reactions .

- Catalytic Systems : Use Pd(PPh₃)₄ for cross-couplings to avoid catalyst poisoning by bromide ions .

- In Situ Monitoring : Employ ReactIR to track intermediate stability (e.g., nitroso intermediates in cyanation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.